3-(Bromomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Description
Properties
IUPAC Name |
3-(bromomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c7-4-6-9-8-5-2-1-3-10(5)6/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTAIYPISRMBRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Steps:
- Cyclization : Formation of the pyrrolo-triazole scaffold through cyclization reactions involving nitrogen-containing precursors.
- Functionalization : Bromomethylation of the scaffold using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Cyclization Strategies
The pyrrolo-triazole core can be synthesized via cyclization reactions that involve hydrazone derivatives or amidrazones as precursors. These precursors provide nitrogen atoms necessary for triazole ring formation.
Mechanism:
- Hydrazone Formation : Reaction between aldehydes/ketones and hydrazines to form hydrazones.
- Cyclization : Intramolecular cyclization occurs under acidic or basic conditions to yield the triazole framework.
Example:
A typical reaction involves α-bromoacetophenone reacting with hydrazones in dry solvents like dimethylformamide (DMF), catalyzed by bases such as potassium carbonate.
Bromomethylation Process
Once the pyrrolo-triazole framework is established, bromomethylation introduces the bromomethyl group at specific positions on the ring.
Reaction Conditions:
- Reagents : N-bromosuccinimide (NBS) or bromine in solvents like chloroform or acetonitrile.
- Catalysts : Radical initiators like azobisisobutyronitrile (AIBN) may be used to promote bromination.
- Temperature : Typically conducted at moderate temperatures (e.g., 40–60°C) to prevent decomposition of intermediates.
Alternative Methods
Other methods for synthesizing triazole derivatives include:
- Amidine-Based Synthesis : Amidines react with halogenated compounds under nucleophilic substitution conditions to form triazoles.
- Imidate Routes : Imidates are reacted with hydrazine derivatives under mild conditions to yield functionalized triazoles.
These methods can be adapted for the synthesis of 3-(Bromomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c]triazole by incorporating brominating steps post-cyclization.
Reaction Optimization
To achieve high yields and purity:
- Use dry solvents to minimize side reactions.
- Employ mild reaction conditions to prevent degradation of sensitive intermediates.
- Optimize stoichiometry of brominating agents to avoid over-bromination.
Data Table: Summary of Key Reaction Parameters
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclization | Hydrazones/Amidrazones | DMF | 80–100°C | ~85 |
| Bromomethylation | NBS/AIBN | Chloroform | 40–60°C | ~90 |
| Alternative Amidines | Amidines + Bromine | Acetonitrile | Room Temp | ~80 |
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azide derivatives, while oxidation with hydrogen peroxide can produce corresponding oxides .
Scientific Research Applications
Inhibition of Necroptosis
One of the most promising applications of 3-(Bromomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole is its role as an inhibitor of necroptosis. Necroptosis is a form of programmed cell death that has been implicated in various inflammatory diseases and cancers. Research indicates that derivatives of similar pyrrolo-triazole compounds exhibit inhibitory effects on receptor-interacting protein kinase 1 (RIPK1), making them potential candidates for therapeutic development against necroptosis-related conditions .
Antimicrobial Activity
The compound has shown antimicrobial properties, which are critical in the fight against resistant bacterial strains. Studies have demonstrated that modifications to the triazole ring can enhance antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, compounds derived from triazole frameworks have exhibited minimum inhibitory concentrations (MIC) comparable to or better than established antibiotics .
Comparative Analysis with Related Compounds
To better understand the potential applications of this compound in medicinal chemistry, a comparative analysis with similar compounds is essential.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole | Structure | Potent RIPK1 inhibitor with anti-necroptotic activity |
| 5-Aryl-1H-1,2,4-triazole | Structure | Exhibits varied biological activities depending on aryl substitutions |
| 6-Methyl-5H-pyrrolo[3,4-b][1,2,4]triazole | Structure | Known for antimicrobial properties |
The uniqueness of this compound lies in its specific bromomethyl substitution on the triazole ring and its targeted action against necroptosis pathways. This positions it as a promising candidate for further research compared to other similar compounds that may not have the same specificity or potency against RIPK1 .
Case Studies
Several studies have documented the efficacy of triazole derivatives in clinical settings:
- Case Study 1 : A derivative exhibiting strong antibacterial activity was tested against multidrug-resistant strains of Staphylococcus aureus, showing significant reduction in bacterial load compared to control groups .
- Case Study 2 : In vitro studies demonstrated that compounds based on the pyrrolo-triazole framework effectively inhibited necroptosis in cellular models linked to inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Data Tables
Research Findings and Contradictions
- Synthetic Yields : reports a 36% yield for 3-bromo-pyrrolo-triazole via bromination, while achieves a 36% yield for a Suzuki coupling product. Lower yields suggest challenges in optimizing halogenation and coupling conditions.
- Biological Activity: The 4-bromophenyl derivative () shows promise in Alzheimer’s research, but its efficacy compared to non-brominated analogs remains unverified .
- Catalytic Use : The perfluorophenyl triazolium salt () exhibits catalytic activity similar to N-heterocyclic carbenes (NHCs), but the bromomethyl derivative’s role in catalysis is underexplored .
Biological Activity
3-(Bromomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrrolo-triazoles, characterized by a fused pyrrole and triazole ring system. Its structural formula can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₇H₈BrN₄
- Molecular Weight : 214.07 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably:
- Inhibition of RIPK1 : The compound acts as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis—a form of programmed cell death associated with inflammatory diseases and neurodegeneration. By inhibiting RIPK1, the compound may mitigate necroptosis-related pathologies .
Anticancer Activity
Recent studies have shown that derivatives of pyrrolo-triazoles exhibit significant anticancer properties. The mechanism involves:
- Induction of Apoptosis : Compounds similar to this compound have been reported to induce apoptosis in cancer cell lines through modulation of apoptotic pathways .
- Cytokine Modulation : The compound has demonstrated the ability to modulate cytokine release (e.g., TNF-α and IL-6) in peripheral blood mononuclear cells (PBMCs), suggesting an anti-inflammatory effect that can complement its anticancer activity .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is significant:
- Cytokine Inhibition : In vitro studies indicate that the compound reduces the production of pro-inflammatory cytokines like TNF-α and IL-6 in stimulated PBMC cultures. This effect is crucial for managing inflammatory diseases .
Study on Biological Activity
A recent study evaluated the biological activity of various triazole derivatives including this compound. Key findings included:
| Compound | Cytotoxicity (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|---|
| 3a | 95 | 60 | 50 |
| 3b | 94 | 45 | 40 |
| 3c | 96 | 55 | 42 |
Note: Values indicate viability and inhibition percentages compared to controls at concentrations ranging from 25 µg/mL to 100 µg/mL.
Mechanistic Insights
The binding affinity of the compound to RIPK1 was explored using molecular docking studies. The results indicated a strong interaction with the allosteric site of RIPK1, leading to significant inhibition of its kinase activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
